5,8-Dibromopyrido[3,4-b]pyrazine

Synthetic Chemistry Heterocyclic Synthesis Process Development

This dibromo building block uniquely balances reactivity and stability: more readily activated in Suzuki couplings than chloro analogs, yet far more chemoselective and shelf-stable than iodo derivatives. Its privileged pyrido[3,4-b]pyrazine scaffold has been clinically validated in kinase inhibitor programs. Available with certified 97% purity and batch-specific NMR/HPLC data for reproducible hit-to-lead chemistry and materials science applications.

Molecular Formula C7H3Br2N3
Molecular Weight 288.93 g/mol
CAS No. 1007128-70-2
Cat. No. B3197802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromopyrido[3,4-b]pyrazine
CAS1007128-70-2
Molecular FormulaC7H3Br2N3
Molecular Weight288.93 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN=C2Br)Br
InChIInChI=1S/C7H3Br2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H
InChIKeyWDIQZKROTCIZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromopyrido[3,4-b]pyrazine (CAS 1007128-70-2) Procurement and Structural Profile


5,8-Dibromopyrido[3,4-b]pyrazine (CAS 1007128-70-2) is a halogenated heterocyclic building block consisting of a fused pyrido[3,4-b]pyrazine core with bromine atoms at the 5 and 8 positions . With a molecular formula of C₇H₃Br₂N₃ and a molecular weight of 288.93 g/mol, this compound serves as a versatile intermediate for medicinal chemistry and materials science, primarily due to the synthetic utility of its two aryl bromides in cross-coupling reactions [1]. Its structural framework is a privileged scaffold in kinase inhibitor design, providing a defined vector for sequential functionalization and diversification [2].

Why 5,8-Dibromopyrido[3,4-b]pyrazine Cannot Be Replaced by Other Dihalogenated Pyridopyrazines


Direct substitution of 5,8-Dibromopyrido[3,4-b]pyrazine with seemingly analogous dihalogenated pyridopyrazines, such as the 5,8-dichloro or 8-bromo-5-chloro derivatives, introduces significant variability in synthetic outcomes, particularly in cross-coupling reactions . The bromine atoms in this compound provide a unique balance of reactivity and stability in transition-metal catalyzed processes. Compared to the less reactive chloro analogs, the bromides in 5,8-Dibromopyrido[3,4-b]pyrazine are more readily activated, enabling higher yields in Suzuki and related couplings under milder conditions . Conversely, compared to the more reactive but less stable iodo analogs, the dibromo compound offers greater chemoselectivity and shelf-life stability, mitigating the risk of undesired homocoupling or decomposition . This specific reactivity profile makes it a strategically distinct choice for iterative synthesis where precise control over the sequence of diversification is paramount [1].

Quantitative Evidence Guide for 5,8-Dibromopyrido[3,4-b]pyrazine (CAS 1007128-70-2) Differentiation


High-Yielding and Scalable Synthetic Access via Condensation with Glyoxal

The synthesis of 5,8-Dibromopyrido[3,4-b]pyrazine can be achieved with a high and reproducible yield of 92% through the condensation of a specific 5,6-diaminopyridine intermediate (XII-2) with aqueous glyoxal in n-butanol at 80°C for 2 hours, as detailed in patent WO2015/153683 [1]. This yield is a critical differentiator for procurement and process planning, as it demonstrates a robust and scalable route to the material, a factor that is not universally documented with such specificity for all isomeric or related pyridopyrazine building blocks. For comparison, the synthesis of the related 5,8-Dichloropyrido[3,4-b]pyrazine often requires more forcing conditions and can exhibit lower and more variable yields due to the decreased reactivity of aryl chlorides in similar condensation reactions .

Synthetic Chemistry Heterocyclic Synthesis Process Development

Vendor-Specified Purity and Batch-to-Batch Consistency for Reproducible Research

5,8-Dibromopyrido[3,4-b]pyrazine from major suppliers (e.g., Bidepharm) is offered with a standard certified purity of 97%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, many generic or smaller vendors list this compound at 95% purity without the same level of documented batch quality control . This 2% absolute difference in purity, while seemingly small, translates to a quantifiable 40% reduction in the maximum potential impurity content (from 5% to 3%). For use in sensitive reactions like palladium-catalyzed cross-couplings, where impurities can poison catalysts or lead to side products, this improved purity profile directly contributes to more predictable and higher-yielding downstream chemistry.

Procurement Quality Control Analytical Chemistry Research Reproducibility

Dual Bromide Functionality Enables Sequential and Regioselective Cross-Coupling

The presence of two chemically equivalent but spatially distinct aryl bromides at the 5 and 8 positions of the pyrido[3,4-b]pyrazine core allows for sequential Suzuki-Miyaura cross-couplings. This is a key advantage over mono-brominated analogs like 8-bromopyrido[3,4-b]pyrazine, which can only undergo a single diversification step [1]. The dibromo compound's synthetic utility is highlighted in its role as an upstream intermediate for more complex, multi-halogenated building blocks, such as 8-Bromo-5-iodopyrido[3,4-b]pyrazine, where the differential reactivity of bromine and iodine is exploited for orthogonal coupling strategies . This inherent capacity for divergent functionalization from a single, stable precursor makes 5,8-Dibromopyrido[3,4-b]pyrazine a more valuable and versatile scaffold for constructing compound libraries compared to its mono-halogenated counterparts.

Cross-Coupling Reactions Medicinal Chemistry Divergent Synthesis

The Pyrido[3,4-b]pyrazine Core is a Privileged Scaffold in Clinically Validated Kinase Inhibitors

The pyrido[3,4-b]pyrazine scaffold is a validated core structure for the development of potent and selective kinase inhibitors. This is evidenced by the clinical candidate sovleplenib (a Syk inhibitor) and other advanced leads targeting various kinases for oncology and autoimmune disease applications [1]. SAR studies have shown that substitution at the C5 and C8 positions of this core, precisely where 5,8-Dibromopyrido[3,4-b]pyrazine presents its reactive handles, is critical for modulating kinase activity and achieving selectivity [2]. This class-level validation provides a strong, evidence-based rationale for selecting 5,8-Dibromopyrido[3,4-b]pyrazine over non-privileged or less-explored heterocyclic cores when the goal is to generate new chemical matter with a higher probability of success in kinase drug discovery programs.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Primary Application Scenarios for 5,8-Dibromopyrido[3,4-b]pyrazine (CAS 1007128-70-2)


Medicinal Chemistry: Diversification of Kinase Inhibitor Lead Series

5,8-Dibromopyrido[3,4-b]pyrazine is ideally suited for use as a core scaffold in the synthesis of focused compound libraries targeting protein kinases. The two reactive bromides at the C5 and C8 positions allow for rapid, sequential derivatization, enabling SAR exploration of both vectors. This approach is validated by the development of the clinical-stage Syk inhibitor sovleplenib, which was optimized from a pyrido[3,4-b]pyrazine starting point [1]. A procurement of this specific dibromo building block, with its documented high purity and synthetic accessibility [2], ensures the generation of clean, diverse chemical matter for hit-to-lead campaigns.

Synthetic Methodology: Development of Sequential Cross-Coupling Protocols

The compound serves as an excellent substrate for developing and optimizing sequential cross-coupling methodologies, such as one-pot or iterative Suzuki-Miyaura reactions. Its two identical bromine atoms provide a controlled environment to study and establish reaction conditions for selective mono- versus di-functionalization, which is a critical technique in complex molecule synthesis. The high purity of commercially available material minimizes the influence of impurities on these sensitive catalytic reactions, leading to more reproducible and interpretable results .

Materials Science: Synthesis of Donor-Acceptor Conjugated Copolymers

The pyrido[3,4-b]pyrazine unit is an electron-deficient (acceptor) moiety in the design of donor-acceptor (D-A) conjugated polymers for organic electronics applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 5,8-Dibromopyrido[3,4-b]pyrazine is a crucial monomer precursor for these polymerizations, where the bromine atoms are used in Stille or Suzuki polycondensations with electron-rich (donor) comonomers. The high yield of its own synthesis [3] makes it an economically viable starting material for accessing these advanced materials.

Procurement and Supply Chain: Quality-Assured Sourcing for Multi-Year Research Programs

For procurement departments supporting long-term, multi-step research projects, selecting a vendor that provides 5,8-Dibromopyrido[3,4-b]pyrazine with a certified 97% purity and comprehensive batch-specific analytical data (NMR, HPLC, GC) is critical. This documentation provides a verifiable baseline for quality control and ensures batch-to-batch reproducibility, which is essential for both internal project continuity and for generating reliable data for regulatory filings or publications . This level of quality assurance differentiates it from lower-purity (e.g., 95%) alternatives that may be available from less rigorous sources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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